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An In-depth Technical Guide on AZD4547

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4547, also known as fexagratinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1] Specifically, it targets FGFR1, 2, and 3, which are key regulators of cell proliferation, differentiation, and migration.[2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[2][3] This document provides a comprehensive overview of the historical research, preclinical and clinical findings, and the mechanism of action of AZD4547.

History and Development

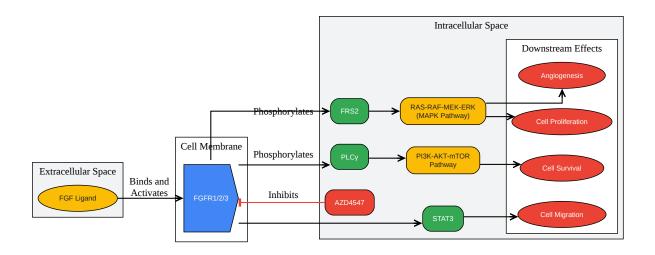
The development of AZD4547 stemmed from the growing understanding of the role of the FGF/FGFR signaling pathway in oncology.[2] Researchers sought to develop a selective inhibitor that could target tumors with deregulated FGFR expression while minimizing off-target effects.[1] Preclinical studies demonstrated the potent and selective in vitro and in vivo activity of AZD4547 against tumor models with FGFR alterations.[1][2] These promising results led to the initiation of clinical trials to evaluate its safety and efficacy in cancer patients.[1][4] AZD4547 has progressed to Phase II and III clinical trials for various solid tumors, including breast, gastric, and lung cancers.[5][6]



Mechanism of Action

AZD4547 functions as an ATP-competitive inhibitor of the FGFR1, 2, and 3 kinase domains.[2] By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling cascades.[2] Key downstream pathways inhibited by AZD4547 include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[7][8] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling. [2][5]

Signaling Pathway Diagram



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Caption: Mechanism of action of AZD4547 in inhibiting the FGFR signaling pathway.

Quantitative Data Summary





Table 1: In Vitro Kinase and Antiproliferative Activity of AZD4547

Target/Cell Line	IC50/GI50 (nM)	Assay Type	Reference
Kinase Activity			
FGFR1	0.2	Cell-free	[5]
FGFR2	2.5	Cell-free	[5]
FGFR3	1.8	Cell-free	[5]
FGFR4	165	Cell-free	[5]
KDR (VEGFR2)	24	Cell-free	[5]
TRKA	18.7	In vitro biochemical	[9]
TRKB	22.6	In vitro biochemical	[9]
TRKC	2.9	In vitro biochemical	[9]
Antiproliferative Activity			
KG1a (FGFR1 fusion)	18-281	MTS proliferation	[5]
Sum52-PE (FGFR deregulated)	18-281	MTS proliferation	[5]
KMS11 (FGFR3 translocated)	18-281	MTS proliferation	[5]
KM12(Luc) (TPM3- TRKA)	100	Cell proliferation	[9]

Table 2: In Vivo Antitumor Activity of AZD4547



Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
KMS11 (Multiple Myeloma)	3 mg/kg, twice daily (oral)	53	[5]
KMS11 (Multiple Myeloma)	12.5 mg/kg, once daily (oral)	Complete tumor stasis	[5]
KG1a (AML)	12.5 mg/kg, once daily (oral)	65	[5]
NCI-H716 (Colorectal)	Effective doses (oral)	Significant	[10]

Key Experimental Protocols In Vitro Kinase Assay

The ability of AZD4547 to inhibit the kinase activity of recombinant human FGFR1, 2, and 3 was assessed using cell-free assays. The experiments were conducted with ATP concentrations at or near the Km for each respective kinase.[5]

Cell Proliferation Assay

The antiproliferative effects of AZD4547 were determined using the MTS proliferation assay.[5] Tumor cell lines were exposed to varying concentrations of AZD4547 for 72 hours, and cell viability was measured to calculate the IC50 values.[5]

Western Blot Analysis

To assess the impact of AZD4547 on downstream signaling, cells were treated with the compound, and cell lysates were analyzed by Western blotting.[7] Antibodies specific for total and phosphorylated forms of proteins such as FGFR, FRS2, PLCy, ERK1/2, AKT, S6, and STAT3 were used.[5][7]

Apoptosis and Cell Cycle Analysis

Apoptosis was evaluated using Annexin V-FITC staining and propidium iodide uptake, followed by analysis with a FACSCalibur instrument.[5] For cell cycle analysis, cells were fixed, stained



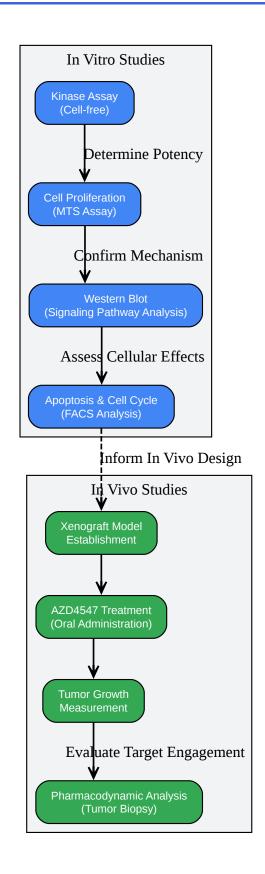
with propidium iodide/RNase A, and analyzed by flow cytometry.[5]

In Vivo Xenograft Studies

Human tumor cell lines were implanted into immunocompromised mice. Once tumors were established, mice were treated orally with AZD4547 or a vehicle control.[5][10] Tumor growth was monitored, and at the end of the study, tumors were excised for pharmacodynamic analysis of target inhibition.[5][10]

Experimental Workflow Diagram





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Caption: A typical experimental workflow for the preclinical evaluation of AZD4547.



Clinical Studies

AZD4547 has been evaluated in several clinical trials across various cancer types with FGFR aberrations.

NCI-MATCH Trial (EAY131) Subprotocol W

This Phase II trial investigated AZD4547 in patients with tumors harboring FGFR1-3 amplifications, mutations, or fusions.[4][11] The study showed modest activity, with confirmed partial responses observed primarily in patients with FGFR point mutations or fusions.[4][11] The overall response rate did not meet the primary endpoint, suggesting that the type of FGFR alteration may influence treatment response.[4]

Squamous Cell Lung Cancer (SqNSCLC)

A Phase II study in previously treated patients with FGFR-altered SqNSCLC found that AZD4547 had an acceptable safety profile but minimal clinical activity in this patient population. [12] Another Phase Ib study in patients with FGFR1-amplified SqNSCLC also showed a low overall response rate.[13]

Gastroesophageal Cancer

In a Phase II study of patients with FGFR2-amplified gastroesophageal cancer, AZD4547 demonstrated promising activity.[14]

Ovarian Cancer

Preclinical studies have shown that AZD4547 exerts antitumor effects in ovarian cancer cells by inhibiting proliferation, inducing apoptosis, and suppressing migration and invasion.[3][15][16]

Malignant Pleural Mesothelioma

A Phase II trial of AZD4547 in patients with malignant pleural mesothelioma who had progressed after first-line chemotherapy did not demonstrate efficacy.[17]

Conclusion

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical activity in various cancer models with deregulated FGFR signaling. While clinical activity has



been observed in certain tumor types with specific FGFR alterations, such as FGFR2-amplified gastroesophageal cancer and tumors with FGFR fusions, its efficacy in other settings has been limited. These findings highlight the importance of patient selection based on specific biomarker profiles to maximize the clinical benefit of AZD4547. Further research is warranted to identify predictive biomarkers and explore combination strategies to enhance its therapeutic potential.

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